

How to remove air bubbles from G907 epoxy mixture

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Compound of Interest

Compound Name: G907

Cat. No.: B1654381

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Technical Support Center: G907 Epoxy Series

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using the **G907** epoxy series. Our focus is to provide solutions for common issues encountered during experimentation, ensuring optimal results.

Troubleshooting Guide: Air Bubble Removal in G907 Epoxy Mixtures

Air bubbles entrapped within an epoxy mixture can compromise the mechanical, optical, and electrical properties of the cured material, leading to flawed experimental outcomes. The appropriate method for air bubble removal is largely dependent on the viscosity and pot life of the specific **G907** epoxy being used.

Issue: Air bubbles are present in the **G907** epoxy mixture after mixing.

Root Causes:

- **Mixing Technique:** Vigorous or improper mixing can introduce a significant amount of air into the epoxy.^[1]
- **Viscosity of Epoxy:** Higher viscosity epoxies are more prone to trapping air bubbles.

- **Pot Life:** A short pot life may not allow sufficient time for bubbles to naturally rise and dissipate.

Solutions:

1. Prevention During Mixing:

- **Slow and Deliberate Mixing:** Mix the resin and hardener components slowly and deliberately, scraping the sides and bottom of the mixing container to ensure a homogenous mixture without introducing excessive air.
- **Optimal Temperature:** Pre-warming the resin and hardener components (if permissible by the manufacturer) can lower the viscosity, facilitating easier mixing and air release.

2. Active Bubble Removal Techniques:

- **Vacuum Degassing:** This is the most effective method for removing trapped air, especially for medium to high-viscosity **G907** epoxies.
- **Surface Heat Application:** For low-viscosity epoxies, a brief application of heat from a heat gun or a flame torch to the surface of the poured epoxy can help to break surface tension and release trapped bubbles. Exercise caution to avoid overheating, which can accelerate curing and potentially damage the epoxy.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of the different **G907** epoxy variants?

A1: The **G907** series of epoxies from NextGen Adhesives encompasses a range of viscosities, pot lives, and cure times to suit various applications. Below is a summary of their key characteristics:

Property	G907-21	G907-24	G907-25	G907-31	G907-52	G907-55	G907-68
Mixed Viscosity (cps)	100,000[2]	12,000[3]	200[4][5]	5,500[6]	4,000[7]	4,000[8]	28,000[9]
Pot Life (minutes)	30[2]	20[3]	120[4][5]	30[6]	30[7]	30[8]	30[9]
Cure Time (at 25°C)	24 hours[2]	24 hours[3]	24 hours[4][5]	24 hours[6]	24 hours[7]	24 hours[8]	24 hours[9]
Mix Ratio (Resin:Hardener by Weight)	100:22[2]	100:25[3]	100:30[4][5]	100:25[6]	100:14[7]	100:14[8]	100:22[9]

Q2: Which bubble removal method is best for high-viscosity **G907** epoxies like **G907-21**?

A2: For high-viscosity epoxies such as **G907-21** (100,000 cps), vacuum degassing is the recommended method for effective air bubble removal.[10] The high viscosity makes it difficult for bubbles to rise and escape naturally.

Q3: Can I use a heat gun to remove bubbles from all **G907** epoxies?

A3: While a heat gun can be effective for low-viscosity epoxies like **G907-25** (200 cps), its use on higher viscosity formulations may be less effective as the heat may not penetrate deep enough to release trapped bubbles. Additionally, care must be taken not to exceed the recommended operating temperature of the epoxy, which could lead to premature curing or degradation.

Q4: What is the recommended procedure for vacuum degassing **G907** epoxy?

A4: A general experimental protocol for vacuum degassing is provided below. This should be adapted based on the specific pot life and viscosity of your **G907** epoxy.

Experimental Protocols

Protocol 1: Vacuum Degassing of **G907** Epoxy Mixture

Objective: To remove entrapped air bubbles from a **G907** epoxy mixture to ensure a void-free cured product.

Materials:

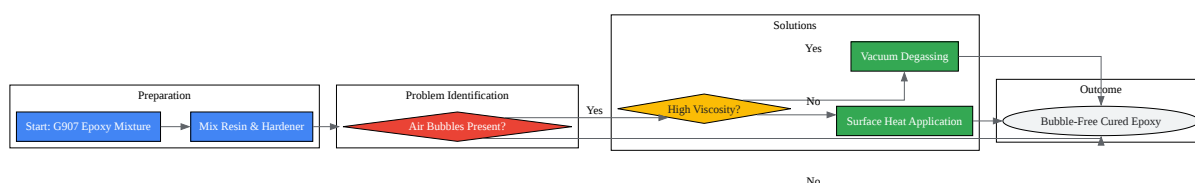
- **G907** Epoxy Resin and Hardener
- Mixing container (ensure it is large enough to accommodate 2-4 times the volume of the epoxy mixture to allow for expansion under vacuum)
- Stirring rod
- Vacuum chamber with a transparent lid
- Vacuum pump
- Personal Protective Equipment (PPE): Safety glasses, gloves

Methodology:

- Preparation: In a suitable mixing container, accurately measure and combine the **G907** resin and hardener according to the mix ratio specified in the technical data sheet.
- Initial Mixing: Mix the components thoroughly but slowly to minimize the introduction of air. Scrape the sides and bottom of the container to ensure a uniform mixture.
- Vacuum Chamber Setup: Place the mixing container with the epoxy mixture inside the vacuum chamber. Ensure the lid is securely sealed.
- Degassing Process:
 - Turn on the vacuum pump to begin evacuating the air from the chamber.

- Observe the epoxy mixture through the transparent lid. The mixture will begin to expand and foam as the trapped air bubbles expand and rise to the surface.
- Continue to apply the vacuum. The foam will eventually collapse as the bubbles burst. The duration of this process will depend on the volume and viscosity of the epoxy.
- For most resins, a vacuum level of 29 inches of mercury (Hg) for 5-10 minutes is sufficient. [\[11\]](#)
- Completion: Once bubbling has subsided, slowly release the vacuum from the chamber. Releasing the vacuum too quickly can re-introduce air into the mixture.
- Casting: The degassed epoxy mixture is now ready for pouring or application.

Diagrams



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Caption: Troubleshooting workflow for removing air bubbles from **G907** epoxy.

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